tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate
Overview
Description
tert-Butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate: is a chemical compound with the molecular formula C14H21N3O3. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. The compound is characterized by its hydrazinyl and carbamate functional groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate typically involves the reaction of tert-butyl carbamate with a hydrazine derivative. One common method includes the following steps:
Formation of tert-butyl carbamate: This is achieved by reacting tert-butyl chloroformate with ammonia or an amine.
Hydrazine addition: The tert-butyl carbamate is then reacted with a hydrazine derivative, such as phenylhydrazine, under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Bulk synthesis: Using large reactors to combine tert-butyl carbamate and the hydrazine derivative.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Quality control: Ensuring the purity and consistency of the compound through rigorous testing and analysis.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azides or other oxidized derivatives.
Reduction: The compound can be reduced to form hydrazones or amines.
Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and sodium hypochlorite.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
Oxidation: Azides or nitroso compounds.
Reduction: Hydrazones or primary amines.
Substitution: Various substituted carbamates or hydrazides.
Scientific Research Applications
tert-Butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of hydrazones and azides.
Biology: Employed in the study of enzyme inhibitors and as a precursor for biologically active molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceuticals with hydrazine moieties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate involves its interaction with molecular targets through its hydrazinyl and carbamate groups. These functional groups can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(1-amino-1-oxo-3-phenylpropan-2-yl)carbamate
- tert-Butyl N-(1-hydrazinyl-1-oxo-2-methylpropan-2-yl)carbamate
- tert-Butyl N-(1-hydrazinyl-1-oxo-3-(4-methylphenyl)propan-2-yl)carbamate
Uniqueness
tert-Butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate is unique due to its specific hydrazinyl and carbamate functional groups, which confer distinct reactivity and versatility. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it valuable in various synthetic and research applications.
Properties
IUPAC Name |
tert-butyl N-(1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-11(12(18)17-15)9-10-7-5-4-6-8-10/h4-8,11H,9,15H2,1-3H3,(H,16,19)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GHSCWLGHLYTNJH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)NN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10307714 | |
Record name | tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30189-48-1 | |
Record name | NSC194643 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=194643 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | tert-Butyl (1-hydrazinyl-1-oxo-3-phenylpropan-2-yl)carbamate (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10307714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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